molecular formula C14H10BrClO3 B1267424 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid CAS No. 62176-36-7

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1267424
CAS No.: 62176-36-7
M. Wt: 341.58 g/mol
InChI Key: RTKVIEICPQFBFD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10BrClO3 and a molecular weight of 341.58 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by etherification with 4-chlorobenzyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a suitable catalyst to facilitate the reaction . The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide in the presence of a catalyst.

    Etherification: 4-chlorobenzyl alcohol in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules .

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-formyl-benzoic acid

Uniqueness: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVIEICPQFBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315184
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315184
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Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-36-7
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 292936
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 62176-36-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (164 mg, 6.86 mmol) in water (20.00 mL) was added dropwise to a stirred solution of (4-chlorophenyl)methyl 5-bromo-2-{[(4-chlorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 15; 320 mg, 0.69 mmol) in THF (20 ml) over 5 min. The reaction mixture was then stirred at 20° C. for 16 h. The organic phase was evaporated and the residual aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml) and was extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to give the title compound as a light yellow solid. 180 mg.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
(4-chlorophenyl)methyl 5-bromo-2-{[(4-chlorophenyl)methyl]oxy}benzoate
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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